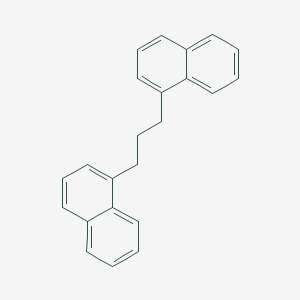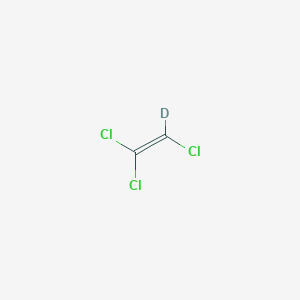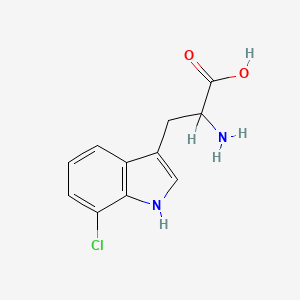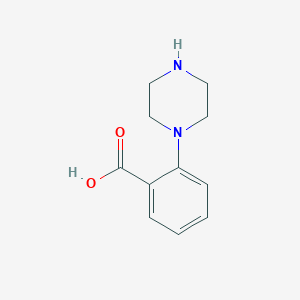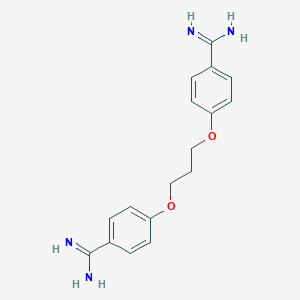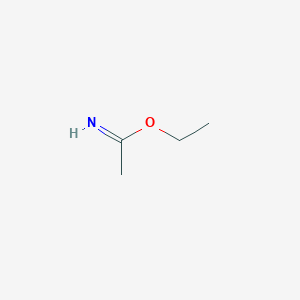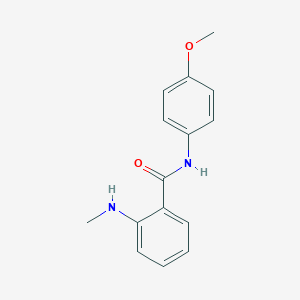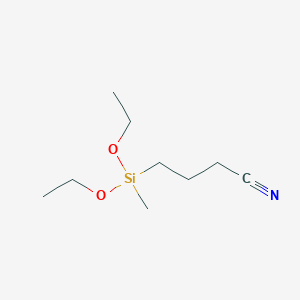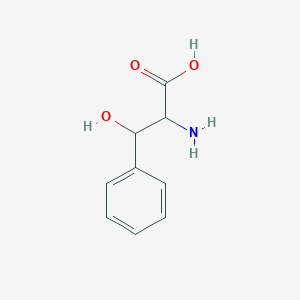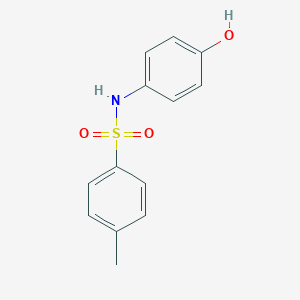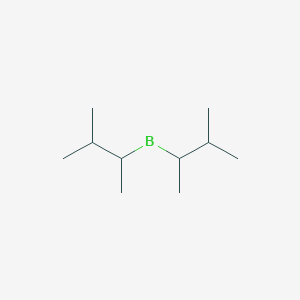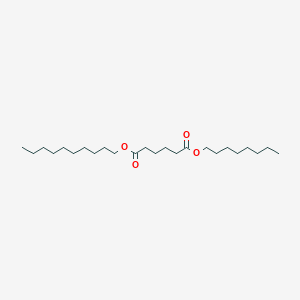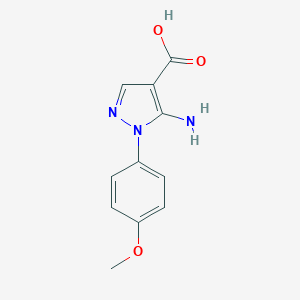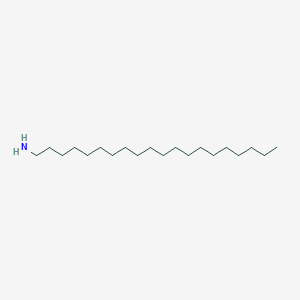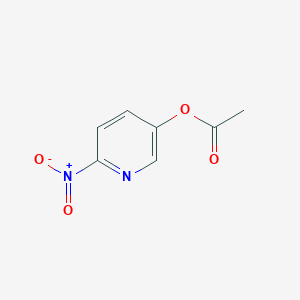
6-Nitro-3-pyridyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-3-pyridyl acetate is a chemical compound that belongs to the class of pyridine derivatives. It is an important intermediate in the synthesis of various pharmaceutical compounds, agrochemicals, and dyes. The compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 6-Nitro-3-pyridyl acetate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting cellular processes.
Biochemical And Physiological Effects
Studies have shown that 6-Nitro-3-pyridyl acetate can have various biochemical and physiological effects, depending on the dose and duration of exposure. The compound has been found to exhibit anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation and pain.
Advantages And Limitations For Lab Experiments
6-Nitro-3-pyridyl acetate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for extended periods.
One limitation of using 6-Nitro-3-pyridyl acetate in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity in certain cell lines, and caution should be exercised when handling the compound.
Future Directions
There are several future directions for research on 6-Nitro-3-pyridyl acetate. One area of interest is the compound's potential use in the treatment of cancer. Studies have shown that the compound has anti-tumor activity, and further research is needed to determine its mechanism of action and potential clinical applications.
Another area of interest is the compound's potential use as a pesticide. Further research is needed to determine the efficacy and safety of the compound as a pesticide and its potential impact on the environment.
In addition, research on the use of 6-Nitro-3-pyridyl acetate in materials science is ongoing. Future research may focus on optimizing the synthesis of the compound and exploring its potential use in electronic devices.
Conclusion:
In conclusion, 6-Nitro-3-pyridyl acetate is a versatile compound with potential applications in various fields, including medicine, agriculture, and materials science. The compound exhibits unique properties and has been found to exhibit anti-inflammatory and analgesic properties, insecticidal activity, and potential use in the synthesis of organic semiconductors. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
The synthesis of 6-Nitro-3-pyridyl acetate can be achieved through various methods, including the reaction of 3-pyridyl acetic acid with nitric acid and acetic anhydride. Another method involves the reaction of 3-pyridyl acetic acid with sodium nitrate and acetic anhydride. The yield of the compound depends on the reaction conditions, such as temperature, reactant ratio, and reaction time.
Scientific Research Applications
6-Nitro-3-pyridyl acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, the compound has been found to exhibit anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of cancer and other diseases.
In agriculture, 6-Nitro-3-pyridyl acetate has been studied for its potential use as a pesticide. The compound has been found to exhibit significant insecticidal activity against various pests, including aphids, whiteflies, and spider mites.
In materials science, 6-Nitro-3-pyridyl acetate has been investigated for its potential use in the synthesis of organic semiconductors. The compound has been found to exhibit good thermal stability and high charge mobility, making it a promising candidate for use in electronic devices.
properties
CAS RN |
15128-87-7 |
|---|---|
Product Name |
6-Nitro-3-pyridyl acetate |
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
(6-nitropyridin-3-yl) acetate |
InChI |
InChI=1S/C7H6N2O4/c1-5(10)13-6-2-3-7(8-4-6)9(11)12/h2-4H,1H3 |
InChI Key |
NGLIFWZHWZNKMX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



